Mao-B-IN-32

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

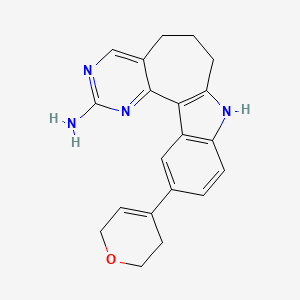

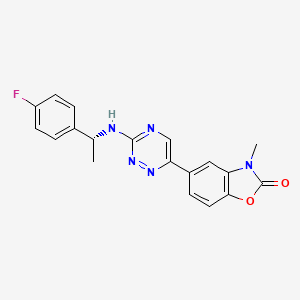

Mao-B-IN-32 is a compound that functions as an inhibitor of the enzyme monoamine oxidase type B (MAO-B). Monoamine oxidase type B is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters such as dopamine, phenylethylamine, and benzylamine. Inhibitors of monoamine oxidase type B are of significant interest in the treatment of neurodegenerative diseases, particularly Parkinson’s disease, due to their ability to increase the availability of dopamine in the brain .

Preparation Methods

The synthesis of Mao-B-IN-32 involves several steps, typically starting with the preparation of a quinolin-2-one scaffold, which is a key structural component for selectivity towards monoamine oxidase type B. The synthetic route may involve the following steps:

Formation of the Quinolin-2-one Scaffold: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a carboxylic acid derivative under acidic conditions.

Functionalization: The quinolin-2-one scaffold is then functionalized with various substituents to enhance its binding affinity and selectivity towards monoamine oxidase type B. This may involve reactions such as alkylation, acylation, or halogenation.

Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts .

Chemical Reactions Analysis

Mao-B-IN-32 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Coupling Reactions: As mentioned in the preparation methods, this compound can undergo coupling reactions such as Suzuki or Heck reactions, which are used to form carbon-carbon bonds

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinolin-2-one derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated derivatives .

Scientific Research Applications

Mao-B-IN-32 has several scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the structure-activity relationships of monoamine oxidase type B inhibitors. It helps in understanding the binding interactions and selectivity of these inhibitors.

Biology: In biological research, this compound is used to study the role of monoamine oxidase type B in the metabolism of neurotransmitters and its involvement in neurodegenerative diseases.

Medicine: this compound is of interest in the development of therapeutic agents for the treatment of Parkinson’s disease and other neurodegenerative disorders

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting monoamine oxidase type B.

Mechanism of Action

Mao-B-IN-32 exerts its effects by inhibiting the activity of monoamine oxidase type B. The enzyme monoamine oxidase type B is responsible for the oxidative deamination of monoamine neurotransmitters, leading to their breakdown. By inhibiting this enzyme, this compound increases the availability of neurotransmitters such as dopamine in the brain. This can help alleviate symptoms of neurodegenerative diseases such as Parkinson’s disease .

The molecular targets of this compound include the active site of monoamine oxidase type B, where it binds and prevents the enzyme from interacting with its substrates. The inhibition of monoamine oxidase type B leads to increased levels of dopamine and other neurotransmitters, which can improve motor function and reduce symptoms in patients with neurodegenerative disorders .

Comparison with Similar Compounds

Mao-B-IN-32 is similar to other monoamine oxidase type B inhibitors such as selegiline, rasagiline, and safinamide. it has unique structural features that contribute to its selectivity and potency. For example, the quinolin-2-one scaffold in this compound provides a key interaction with the active site of monoamine oxidase type B, enhancing its binding affinity and selectivity .

Similar Compounds

Selegiline: An irreversible monoamine oxidase type B inhibitor used in the treatment of Parkinson’s disease.

Rasagiline: Another irreversible monoamine oxidase type B inhibitor with neuroprotective properties.

Safinamide: A reversible monoamine oxidase type B inhibitor with additional sodium channel blocking and glutamate release inhibiting properties

This compound’s unique structural features and binding interactions make it a valuable compound for research and therapeutic applications, offering potential advantages over existing inhibitors in terms of selectivity and efficacy .

Properties

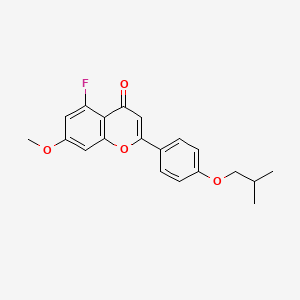

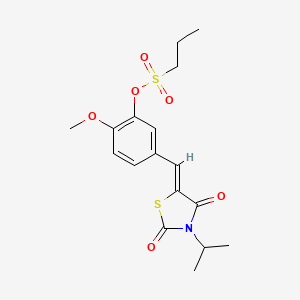

Molecular Formula |

C20H19FO4 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

5-fluoro-7-methoxy-2-[4-(2-methylpropoxy)phenyl]chromen-4-one |

InChI |

InChI=1S/C20H19FO4/c1-12(2)11-24-14-6-4-13(5-7-14)18-10-17(22)20-16(21)8-15(23-3)9-19(20)25-18/h4-10,12H,11H2,1-3H3 |

InChI Key |

ANOBFYGZABHATD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3F)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)